molecular formula C11H12F3NNaO6S2 B1674320 Ladarixin (sodium) CAS No. 865625-56-5

Ladarixin (sodium)

Cat. No.: B1674320
CAS No.: 865625-56-5
M. Wt: 398.3 g/mol
InChI Key: YMGBYLZZAUVODU-OGFXRTJISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DF 2156A involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and not publicly disclosed, but it generally involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of DF 2156A follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The production is carried out under Good Manufacturing Practices to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

DF 2156A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

DF 2156A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study chemokine receptor interactions and signaling pathways.

    Biology: Used to investigate the role of chemokine receptors in cell migration and inflammation.

    Medicine: Potential therapeutic agent for treating inflammatory diseases such as chronic obstructive pulmonary disease and asthma.

    Industry: Used in the development of new anti-inflammatory drugs

Mechanism of Action

DF 2156A exerts its effects by binding to the chemokine receptors CXCR1 and CXCR2. This binding is stabilized by a network of polar interactions, including a direct ionic bond with Lysine 99 on CXCR1 and Aspartic acid 293 on CXCR2. By acting as a non-competitive allosteric inhibitor, DF 2156A blocks the signal transduction leading to chemotaxis without altering the binding affinity of natural ligands .

Comparison with Similar Compounds

DF 2156A is unique in its dual inhibition of both CXCR1 and CXCR2, making it more effective in blocking chemokine receptor-mediated responses compared to other inhibitors that target only one receptor. Similar compounds include:

DF 2156A stands out due to its optimal pharmacokinetic profile and high selectivity for CXCR1 and CXCR2 .

Properties

CAS No.

865625-56-5

Molecular Formula

C11H12F3NNaO6S2

Molecular Weight

398.3 g/mol

IUPAC Name

sodium;methylsulfonyl-[(2R)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoyl]azanide

InChI

InChI=1S/C11H12F3NO6S2.Na/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14;/h3-7H,1-2H3,(H,15,16);/t7-;/m1./s1

InChI Key

YMGBYLZZAUVODU-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C.[Na]

SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)[N-]S(=O)(=O)C.[Na+]

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C.[Na]

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DF-2156A;  DF2156A;  DF 2156A;  DF-2156;  DF2156;  DF 2156;  Ladarixin Sodium.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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